1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
Description
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a benzyl group, a piperidin-4-ylmethyl backbone, and a 6-methylpyridazine substituent. The urea moiety serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. The compound's structural complexity arises from its hybrid heterocyclic system, combining the rigidity of pyridazine with the conformational flexibility of the piperidine ring.
Properties
IUPAC Name |
1-benzyl-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-15-7-8-18(23-22-15)24-11-9-17(10-12-24)14-21-19(25)20-13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBRUVLLZDHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the piperidine ring.
Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[1-(Isopropylsulfonyl)piperidin-4-yl]-3-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)urea ()
- Key Differences: The isopropylsulfonyl group introduces strong polarity, likely enhancing aqueous solubility but reducing blood-brain barrier permeability compared to the target compound’s benzyl group.
- Analytical Data : HRMS (m/z 466.3065) confirms a higher molecular weight than the target compound, aligning with its complex polycyclic structure .
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea ()
- Key Differences: Replacing the pyridazine with a 4-chlorophenyl group eliminates aromatic nitrogen interactions but introduces a halogen bond donor.
- Molecular Formula : C20H22ClN3O (MW: 355.9 g/mol), lighter than the target compound, reflecting simpler substituents.
Heterocyclic Modifications
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea ()
- The ortho-chlorophenyl group may induce steric hindrance, altering binding orientation in biological assays .
- Molecular Weight : 384.9 g/mol (C20H21ClN4O2), comparable to the target compound.
1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea ()
- The pyridazine ring is retained, preserving hydrogen-bonding capacity .
- Molecular Formula : C21H29N5O (MW: 367.5 g/mol).
Adamantane and Triazine Derivatives ()
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
- Key Differences : The 2-oxaadamantyl group confers high rigidity and bulk, likely reducing conformational flexibility. The triazine ring engages in distinct electronic interactions (e.g., dipole-dipole) compared to pyridazine. These features may enhance selectivity for targets requiring deep cavity binding .
Biological Activity
1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-tubercular properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving the formation of the piperidine ring, followed by the introduction of benzyl and pyridazine moieties. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Benzyl Group Introduction : Benzylation reactions with benzyl halides.
- Pyridazine Attachment : Nucleophilic substitution reactions to incorporate the pyridazine group.
The primary mechanisms through which 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea exerts its effects include:
Target Interaction
The compound has shown significant activity against Mycobacterium tuberculosis H37Ra , inhibiting its growth and proliferation. The mode of action appears to disrupt essential biochemical pathways critical for the survival of the pathogen, with reported IC50 values ranging from 1.35 to 2.18 μM.
Neuropharmacological Activity
In addition to anti-tubercular effects, this compound may act as a potential modulator for various neurotransmitter systems, similar to other benzyl-piperidine derivatives that have been studied for their activity on CC chemokine receptors .
Biological Activity Overview
Case Studies and Research Findings
- Anti-Tubercular Activity : A study demonstrated that 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea effectively inhibited the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent.
- Neuropharmacology : Research into related benzyl-piperidine compounds has shown that modifications can enhance their binding potency at CCR3 receptors, indicating that similar structural features in 1-Benzyl-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea could lead to significant neuropharmacological applications .
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) that influence yield .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress using HPLC or LC-MS to detect byproducts early and adjust conditions dynamically .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Structural Confirmation :
- NMR Spectroscopy : H and C NMR are critical for verifying the benzyl, urea, and piperidine moieties. For example, the urea NH protons typically appear as broad singlets (~6–7 ppm), while aromatic protons from the pyridazine ring resonate at 8–9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. Purity Assessment :
- Reverse-Phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .
- X-ray Crystallography : For absolute configuration determination, single-crystal analysis is ideal, though challenging due to the compound’s flexibility .
How can computational chemistry aid in designing derivatives with enhanced biological activity?
Advanced Research Question
Methodological Approach :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing benzyl with heteroaromatic groups) on binding thermodynamics .
Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to refine models iteratively.
How should researchers address contradictions in biological activity data across different assay platforms?
Advanced Research Question
Root Cause Analysis :
- Assay Conditions : Variability in pH, ionic strength, or solvent (e.g., DMSO concentration) can alter compound solubility or protein interactions. Standardize protocols using guidelines from pharmacopeial authorities .
- Cell Line Heterogeneity : Use isogenic cell lines or primary cells to minimize genetic drift effects.
Q. Mitigation Strategies :
- Orthogonal Assays : Validate hits using unrelated techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systematize data interpretation .
What experimental design principles are critical for studying structure-activity relationships (SAR) of this compound?
Q. Methodological Guidance
- Factorial Design : Test combinations of substituents (e.g., benzyl vs. phenethyl, pyridazine vs. pyrimidine) in a matrix to identify synergistic effects .
- Response Surface Methodology (RSM) : Optimize physicochemical properties (e.g., solubility, logD) by varying hydrophobic/hydrophilic substituents .
- Control Groups : Include reference compounds (e.g., known urea-based inhibitors) to benchmark activity and validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
